N-(2-bromophenyl)-4-isopropoxybenzamide
Description
N-(2-bromophenyl)-4-isopropoxybenzamide is a benzamide derivative characterized by a benzene ring substituted with an isopropoxy group at the 4-position and an amide-linked 2-bromophenyl moiety. The bromine atom at the 2-position of the phenyl ring introduces steric and electronic effects, while the isopropoxy group contributes to lipophilicity and solubility.
Properties
Molecular Formula |
C16H16BrNO2 |
|---|---|
Molecular Weight |
334.21 g/mol |
IUPAC Name |
N-(2-bromophenyl)-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C16H16BrNO2/c1-11(2)20-13-9-7-12(8-10-13)16(19)18-15-6-4-3-5-14(15)17/h3-11H,1-2H3,(H,18,19) |
InChI Key |
VWLSUUMPDMRPTE-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Br |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds are structurally related to N-(2-bromophenyl)-4-isopropoxybenzamide, differing primarily in substituents and backbone architecture:
Table 1: Structural and Functional Comparison
Key Observations:
The 4-methoxy group in 4MNB () is smaller than isopropoxy, possibly enabling tighter crystal packing.
Biological Activity :
- Compound 12d () demonstrates the significance of the 2-bromophenyl group in antiproliferative activity, though its acrylamide backbone differs from benzamide derivatives. This suggests that the bromine atom may enhance target binding in certain biological contexts .
Spectroscopic Properties :
- The chloro and methoxy/methyl substituents in N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide () enhance fluorescence intensity, whereas the bromine in the target compound may induce fluorescence quenching via the heavy atom effect .
Physical and Chemical Properties
- Solubility : Bulkier substituents like isopropoxy may reduce aqueous solubility relative to smaller groups (e.g., methoxy).
- Crystallinity : Compounds with nitro groups (e.g., Compound I) exhibit distinct crystallographic parameters, such as dihedral angles between aromatic rings, which could influence material stability .
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